molecular formula C3H5N3O B12928250 5-Amino-4,5-dihydro-3H-pyrazol-3-one CAS No. 141735-80-0

5-Amino-4,5-dihydro-3H-pyrazol-3-one

Cat. No.: B12928250
CAS No.: 141735-80-0
M. Wt: 99.09 g/mol
InChI Key: NZXCXTIJAVVJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4,5-dihydro-3H-pyrazol-3-one is a versatile amino-functionalized pyrazolone derivative of significant interest in scientific research and development. This compound serves as a key synthetic intermediate and building block for constructing more complex heterocyclic systems. Pyrazol-3-one scaffolds are recognized for their diverse biological activities and are frequently explored in medicinal chemistry for the development of novel therapeutic agents with potential analgesic, anti-inflammatory, and antimicrobial properties . Beyond pharmaceutical applications, pyrazolone derivatives are also investigated in material science, including as components in the synthesis of insensitive, heat-resistant energetic materials . The presence of reactive amino and carbonyl groups on the dihydropyrazole ring makes this compound a suitable precursor for various condensation and cyclization reactions, facilitating the creation of libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound in diverse synthetic pathways. It can undergo azo coupling reactions to form dyes , participate in the formation of metal complexes for catalytic or sensory applications , and act as a core structure in the development of heterocyclic compounds like thiazoles and 1,3,4-thiadiazoles, which are known for their broad pharmacological profiles . As with all chemicals, proper safety protocols must be followed. This product is for research use only and is not for human or veterinary therapeutic or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141735-80-0

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

3-amino-3,4-dihydropyrazol-5-one

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h2H,1,4H2

InChI Key

NZXCXTIJAVVJFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=NC1=O)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 4,5 Dihydro 3h Pyrazol 3 One and Its Derivatives

Classical Condensation Reactions

Classical condensation reactions represent the most traditional and widely employed methods for constructing the pyrazole (B372694) core. These methods typically involve the reaction of a hydrazine (B178648) species with a 1,3-dielectrophilic precursor.

Reactions with Hydrazines and β-Ketonitriles

The condensation of β-ketonitriles with hydrazines is a versatile and fundamental route for the synthesis of 5-aminopyrazoles. nih.gov The reaction proceeds through a well-established two-step mechanism. Initially, the terminal nitrogen atom of the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.govchim.it This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, yielding the final 5-aminopyrazole ring system. nih.gov This method is highly effective for producing a wide array of substituted 5-aminopyrazoles by varying the substituents on both the β-ketonitrile and the hydrazine. nih.govchim.it For instance, biologically active 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles have been successfully synthesized using this approach. nih.gov

Table 1: Synthesis of 5-Aminopyrazole Derivatives from β-Ketonitriles and Hydrazines

β-Ketonitrile DerivativeHydrazine DerivativeConditionsProductYieldReference
Trifluoroacetylbenzyl cyanide2-Hydrazino-4-methylquinolineRoom Temperature5-Amino-1-(4-methylquinolin-2-yl)-3-(trifluoromethyl)pyrazole derivativeNot specified nih.gov
β-Ketonitrile (from β-ketoester)Substituted hydrazineEthanol (B145695), Et3N, Reflux5-Aminopyrazole with sulfonamido group at C3Not specified nih.gov
4-(1-Cyano-2-oxoethyl)benzamideVarious hydrazinesSolid-phase synthesis5-Aminopyrazole-4-carboxamidesGood beilstein-journals.org

Reactions with Malononitrile (B47326) and its Derivatives

Malononitrile and its derivatives are key starting materials for the synthesis of 3,5-diaminopyrazoles. The reaction of malononitrile with hydrazine hydrate (B1144303) is a straightforward method to produce 3,5-diaminopyrazole. beilstein-journals.org When substituted malononitriles are used, the reaction with hydrazine hydrate proceeds smoothly to form the corresponding substituted 3,5-diaminopyrazoles, as dimerization of the starting nitrile is not possible. beilstein-journals.org

The reaction can also be extended to more complex systems. For example, ketene (B1206846) N,S-acetals, derived from malononitrile, react with hydrazine hydrate to yield 5-aminopyrazoles. mdpi.com This reaction typically occurs in a mixture of ethanol and triethylamine (B128534) (TEA) or under solvent-free conditions using a heterogeneous catalyst. mdpi.com Similarly, three-component reactions involving aldehydes, malononitrile, and phenylhydrazine, often catalyzed by nanoparticles, provide an efficient route to 5-amino-1H-pyrazole-4-carbonitriles. mdpi.comnih.gov

Table 2: Synthesis of Aminopyrazole Derivatives from Malononitrile and its Derivatives

Malononitrile DerivativeReactantsCatalyst/ConditionsProductYieldReference
MalononitrileHydrazine hydrateNot specified3,5-DiaminopyrazoleNot specified beilstein-journals.org
Ketene N,S-acetalsHydrazine hydrateEtOH/TEA or V2O5/SiO2 (solvent-free)5-Aminopyrazoles75-95% mdpi.com
MalononitrileAldehydes, PhenylhydrazineAg/ZnO NPs, Ethanol5-Amino-1H-pyrazole-4-carbonitriles89-94% mdpi.com
PhenylmalononitrileHydrazine hydrateEthanol/TEA5-Amino-4-phenylpyrazole-carbonitrile derivative84% mdpi.com

Reactions with Ethyl Cyanoacetate (B8463686)

Ethyl cyanoacetate serves as another valuable precursor for the synthesis of 5-aminopyrazolone derivatives. A notable example involves its reaction with hydrazonyl chlorides. When a hydrazonyl chloride is treated with ethyl cyanoacetate in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF), an intermediate is formed. This intermediate subsequently undergoes cyclization to afford a 5-amino-4-carbethoxypyrazole derivative. nih.gov This method provides a route to pyrazoles with an ester functionality at the C4 position, which can be valuable for further synthetic modifications.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazole derivatives in a single step, avoiding the isolation of intermediates. beilstein-journals.orgpreprints.org Several MCRs have been developed for the synthesis of fused pyrazole systems, which are derivatives of the core pyrazolone (B3327878) structure.

A common four-component reaction involves the combination of an aldehyde, malononitrile, a hydrazine, and a β-ketoester (like ethyl acetoacetate). nih.gov These reactions are often promoted by a catalyst and can be performed under environmentally benign conditions, sometimes in aqueous media. preprints.org For instance, the reaction of aldehydes, malononitrile, phenylhydrazine, and ethyl acetoacetate (B1235776) can be catalyzed by various agents to produce highly substituted pyrazole derivatives. nih.gov These MCRs often lead to the formation of pyrano[2,3-c]pyrazole scaffolds, which are fused derivatives of aminopyrazolones. preprints.org

Table 3: Multi-Component Syntheses of Pyrazole Derivatives

ComponentsCatalyst/ConditionsProduct TypeYieldReference
Aldehydes, Malononitrile, PhenylhydrazineFe3O4@SiO2@Tannic acid, 80°CAzo-linked 5-amino-pyrazole-4-carbonitrilesHigh nih.gov
5-Aminopyrazole, Aldehydes, Ethyl Cyanoacetatep-TSA, Water, UltrasoundTetrahydropyrazolo[3,4-b]pyridine-5-carbonitrilesNot specified nih.gov
β-Ketonitriles, Hydrazines, Acetaldehyde (in situ)Conc. HNO3, EthanolDihydropyrazolo[3,4-b]pyridine-5-nitrilesNot specified nih.gov
Enaminones, Benzaldehyde, Hydrazine HCl, Ammonium Acetate (B1210297)Water, RefluxPolyfunctional PyrazolesNot specified preprints.org

Targeted Cyclization Strategies

Beyond classical condensations, more targeted strategies involving specific reaction mechanisms can be employed to construct the pyrazole ring with desired substitutions.

Pinner Reaction Strategy for Substituted Derivatives

The Pinner reaction traditionally refers to the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt. wikipedia.orgorganic-chemistry.org This principle of activating a nitrile towards nucleophilic attack can be harnessed in targeted cyclization strategies for pyrazole synthesis.

A pertinent example is the synthesis of 3(5)-aminopyrazole starting from acrylonitrile. Acrylonitrile first reacts with hydrazine to form β-cyanoethylhydrazine. orgsyn.org This intermediate, which contains both a nucleophilic hydrazine moiety and an electrophilic nitrile group, is then induced to cyclize under acidic conditions (sulfuric acid in ethanol). orgsyn.org The acid catalyzes the intramolecular attack of the terminal amino group onto the nitrile carbon, a process mechanistically akin to the nitrile activation in a Pinner reaction, leading to the formation of a 3-amino-3-pyrazoline intermediate. Subsequent steps yield the final 3(5)-aminopyrazole. orgsyn.org This demonstrates how the fundamental reactivity principle of the Pinner reaction can be applied to achieve a specific, targeted intramolecular cyclization to build the desired heterocyclic core.

Michael Addition Reactions in Pyrazolone Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone strategy for synthesizing pyrazolone derivatives. wikipedia.org Organocatalyzed asymmetric Michael addition reactions, in particular, have emerged as a powerful method for creating enantioenriched pyrazole derivatives from 4-unsubstituted pyrazolin-5-ones. nih.govbeilstein-journals.org

In these reactions, the C-4 position of the pyrazolin-5-one ring acts as the nucleophile (Michael donor), attacking a variety of Michael acceptors. beilstein-journals.org Researchers have successfully employed this strategy with α,β-unsaturated ketones to produce chiral pyrazolone derivatives bearing adjacent quaternary and tertiary stereocenters. acs.org For instance, the reaction between 4-substituted-pyrazol-5-ones and β-trifluoromethyl-α,β-unsaturated ketones, catalyzed by a dipeptide-based urea-amide tertiary amine, yields products in up to 95% yield with high stereoselectivity. acs.org

Primary amine catalysts derived from cinchona alkaloids have also proven effective. When combined with a Brønsted acid, these catalysts facilitate the 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones, affording both enantiomers of the desired pyrazole products in good to excellent yields (up to 97%) and high enantioselectivities (up to 98.5% ee). nih.gov The versatility of this method allows for the synthesis of complex hybrid molecules containing biologically significant moieties like indole (B1671886) and benzofuranone. nih.gov The reaction proceeds through iminium catalysis, where the primary amine catalyst activates the unsaturated ketone. nih.gov

A key advantage of these organocatalytic approaches is the use of bifunctional hydrogen-bonding catalysts, which activate the pyrazolin-5-one derivatives through non-covalent interactions. nih.govbeilstein-journals.org Another approach involves the Horner–Wadsworth–Emmons reaction of an aspartic acid-derived β-keto phosphonate (B1237965) ester with aromatic aldehydes to form β-aryl α,β-unsaturated ketones. rsc.org These intermediates then react with phenyl hydrazine in a regioselective condensation/aza-Michael reaction to yield pyrazole-containing α-amino acids. rsc.org

Table 1: Examples of Michael Addition Reactions for Pyrazolone Synthesis

Michael Donor Michael Acceptor Catalyst Yield Enantiomeric Excess (ee) Reference
Pyrazolin-5-one α,β-Unsaturated Ketone Cinchona Alkaloid-Derived Primary Amine / Brønsted Acid Up to 97% Up to 98.5% nih.gov
4-Substituted-pyrazol-5-one β-Trifluoromethyl-α,β-unsaturated Ketone Dipeptide-based Urea-Amide Tertiary Amine Up to 95% >20:1 d.r. acs.org
Phenylhydrazine β-Aryl α,β-Unsaturated Ketone N/A (Condensation/Aza-Michael) - - rsc.org

Palladium-Catalyzed Coupling-Cyclization Reactions

Palladium-catalyzed reactions are a highly effective tool for constructing complex molecular architectures, and their application in pyrazole synthesis has led to the development of innovative cascade reactions. vu.nl These methods often combine cross-coupling with a cyclization step in a one-pot process, enhancing synthetic efficiency. vu.nl

One such approach is the palladium(II)/copper(I)-catalyzed Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones to form pyrazoles. researchgate.net This cascade reaction provides a direct route to substituted pyrazoles. researchgate.net Palladium catalysis is also instrumental in functionalizing the pyrazole core itself. For example, direct C-H activation at the C3 position of a substituted pyrazolo[1,2-b]pyrazole ring, catalyzed by palladium(II), allows for the straightforward introduction of aryl or heteroaryl groups. nih.gov

Researchers have developed palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes. acs.org This reaction is proposed to proceed via the formation of a Pd-H species through the oxidative addition of Pd(0) with an acid like trifluoroacetic acid (TFA). This species then engages in a series of steps including C=C bond insertion, ring-opening of the cyclopropane, and β-H elimination to form a π-allyl palladium intermediate, which then reacts with the pyrazole to yield the N-allylated product. acs.org This method has been successfully applied on a gram scale, demonstrating its synthetic utility. acs.org

These cascade reactions are valued for their ability to build complex heterocyclic systems from relatively simple, open-chain starting materials in a single, efficient operation. vu.nlresearchgate.net

Table 2: Overview of Palladium-Catalyzed Reactions in Pyrazole Synthesis

Reaction Type Reactants Catalyst System Key Feature Reference
Coupling-Cyclization N-Propargyl Sulfonylhydrazones Pd(II)/Cu(I) Cascade Sonogashira coupling and cyclization. researchgate.net
C-H Arylation Substituted Pyrazole Palladium(II) Direct functionalization at the C3 position. nih.gov
N-Allylic Alkylation Pyrazole, Vinylcyclopropane (B126155) Pd(PPh₃)₄ / Ligand / TFA Ring-opening of vinylcyclopropane via a Pd-H species. acs.org

Novel and Green Synthesis Routes

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic routes to pyrazolone derivatives. These methods aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous organic solvents. tandfonline.comthieme-connect.com

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry technique for synthesizing pyrazole derivatives. tandfonline.com This method often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govdergipark.org.tr

An efficient, one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives has been developed using microwave irradiation under solvent-free conditions. nih.govresearchgate.net This reaction brings together β-ketoesters, substituted hydrazines, and aldehydes, achieving good to excellent yields (51–98%) in a fraction of the time required for traditional methods. nih.govresearchgate.net The Knorr condensation to form the initial 2-pyrazolin-5-one and the subsequent reaction with an aldehyde can be accomplished in a single, efficient step. nih.govresearchgate.net

Microwave irradiation has also been successfully used for the synthesis of dihydro-pyrazoles from dibenzalacetones and various hydrazines. nih.gov Reaction conditions are typically optimized for power and time, for instance, using 100 W at 75 °C for 15–70 minutes or 200 W at 100 °C for 20 minutes, depending on the specific substrates. nih.gov These protocols represent a significant improvement over traditional syntheses that often demand harsh conditions and long durations. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazolone Synthesis

Reactants Method Conditions Time Yield Reference
Phenyl hydrazine, Ethyl acetoacetate, Aldehyde Conventional (Two-Step) Reflux/Stirring Multiple Hours Moderate nih.gov
Phenyl hydrazine, Ethyl acetoacetate, Aldehyde Microwave (One-Pot) Solvent-free, MW 3-10 min 51-98% nih.govresearchgate.net
Dibenzalacetones, 4-substituted hydrazines Microwave EtOH, NaOH, 100 W, 75 °C 15-70 min - nih.gov
N'-benzoylbenzohydrazide, Cyclohexyl isocyanide, DMAD Conventional Acetone, Room Temp. 72 h 75% tandfonline.com

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. thieme-connect.com Solvent-free, or solid-state, reactions for pyrazolone synthesis offer significant environmental and economic advantages.

A notable example is the one-pot, three-component synthesis of highly functionalized pyrazoles using an organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), as a polar reaction medium under solvent-free conditions at room temperature. tandfonline.com This method, involving isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines, produces good yields (75–86%) in shorter times compared to solvent-based approaches. tandfonline.com Furthermore, the ionic salt can be recovered and reused, adding to the sustainability of the process. tandfonline.com

Solvent-free conditions are frequently combined with microwave assistance to further enhance reaction efficiency. nih.govresearchgate.net The synthesis of 4-arylidenepyrazolone derivatives from β-ketoesters, hydrazines, and aldehydes proceeds efficiently under microwave irradiation without any solvent, demonstrating the synergistic benefits of these two green techniques. nih.govresearchgate.net Other solvent-free approaches utilize solid catalysts, such as SrFe12O19 magnetic nanoparticles, to facilitate multicomponent reactions for synthesizing coumarin-functionalized pyrazole derivatives with high yields and short reaction times. rsc.org

Chemical Reactivity and Derivatization of 5 Amino 4,5 Dihydro 3h Pyrazol 3 One

Electrophilic and Nucleophilic Reactions of the Pyrazolone (B3327878) Ring

The pyrazolone nucleus is an important heterocyclic compound found in many drugs. tandfonline.com Its unique structure serves as a valuable template for developing new chemical entities with diverse therapeutic applications. tandfonline.com

Alkylation of pyrazolones can occur at several positions, including the nitrogen atoms and the carbon atom at the 4-position, which can be deprotonated to form a stabilized carbanion. For instance, the reaction of 5-amino-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one with 2-bromo-1-(p-tolyl)ethan-1-one in the presence of potassium carbonate in N,N-dimethylformamide results in O-alkylation. nih.gov This reaction highlights the nucleophilic character of the oxygen atom of the pyrazolone ring.

In another example, the synthesis of various 4-substituted pyrazolin-5-ones has been achieved through different methodologies. Traditional methods often involve the Knorr condensation of β-ketoesters with substituted hydrazines. acs.org More recent approaches have explored the double alkylation of the methylene (B1212753) unit in N-protected 2-(1H-1,2,4-triazol-3-yl)acetate as a route to α,α-disubstituted derivatives which can then be cyclized to form pyrazolones. nih.gov

A study on the synthesis of trifluoromethylated pyrazolin-5-ones demonstrated the alkylation at the C-4 position. The reaction of N-methacryloyl aldehyde hydrazones with a trifluoromethyl source under phototandem conditions led to the formation of 4-methyl-4-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-pyrazol-3-ones. acs.org This reaction proceeds through a radical mechanism, showcasing a modern approach to pyrazolone alkylation.

Table 1: Examples of Alkylation Reactions of Pyrazolones

Starting PyrazoloneAlkylating AgentProductReference
5-amino-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one2-bromo-1-(p-tolyl)ethan-1-one2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one nih.gov
N-protected 2-(1H-1,2,4-triazol-3-yl)acetateVarious alkyl halidesα,α-disubstituted 2-(1H-1,2,4-triazol-3-yl)acetates nih.gov
N-Methacryloyl aldehyde hydrazonesTrifluoromethyl thianthrenium triflate4-Methyl-4-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-pyrazol-3-ones acs.org

Acylation is a common transformation for pyrazolone derivatives, often targeting the amino group or the pyrazole (B372694) nitrogen. The acylation of 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, which share structural similarities with aminopyrazolones, with phenylacetyl chloride leads to the formation of 4-acylamino derivatives. nih.gov This reaction demonstrates the nucleophilicity of the exocyclic amino group. Similarly, acylation of hydrazines with methyl malonyl chloride is a key step in the synthesis of N-aryl-5-hydroxy-1H-pyrazole-4-carboxylates. mdpi.com

Halogenation of pyrazolones can lead to the introduction of halogen atoms at various positions of the ring. A notable application of halogenation is in the synthesis of α,β-acetylenic acids, where a β-keto ester is first converted to a pyrazolone, which is then halogenated to a 4,4-dihalopyrazolone. Treatment with dilute aqueous alkali subsequently yields the desired acetylenic acid. researchgate.net

Sulfonation reactions on the pyrazolone ring itself are less commonly described in the provided context. However, the use of starting materials like 5-amino-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one indicates that N-sulfonated pyrazolones are stable and can undergo further reactions. nih.gov

Reactions Involving the Amino Group (C-5 Position)

The amino group at the C-5 position of 5-Amino-4,5-dihydro-3H-pyrazol-3-one is a key functional handle for a variety of chemical transformations.

The diazotization of 5-aminopyrazoles is a well-established method for generating pyrazolyldiazonium salts, which are valuable intermediates in organic synthesis. tu-clausthal.deresearchgate.net These diazonium salts can then be coupled with various aromatic and heterocyclic compounds to form a wide range of azo dyes. researchgate.netnih.gov

For example, the diazotization of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate with sodium nitrite (B80452) and hydrochloric acid, followed by coupling with 8-hydroxyquinoline, yields an azo-linked pyrazole derivative. mdpi.com The pH of the reaction medium is a critical parameter for successful coupling. mdpi.com Similarly, the coupling of 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride with various 3-mono- and 1,3-disubstituted pyrazol-5-ones results in the formation of pyrazol-5-yl-azo-pyrazol-5-ones. researchgate.net

The reaction of pyrazolyldiazonium chlorides with ethyl cyanoacetate (B8463686) in the presence of sodium acetate (B1210297) leads to the formation of ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetates, which can be further cyclized to 4-amino-[1,3'-bipyrazole]-3-carboxylates. tu-clausthal.de

Table 2: Examples of Diazonium Salt Coupling Reactions

Aminopyrazole DerivativeCoupling PartnerProductReference
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate8-hydroxyquinolineEthyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate mdpi.com
1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride3-monosubstituted pyrazol-5-ones1H-4-(4-ethoxycarbonyl-3-methyl-pyrazol-5-yl)-azo-pyrazol-5-ones researchgate.net
Pyrazolyldiazonium chloridesEthyl cyanoacetateEthyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetates tu-clausthal.de

The amino group of aminopyrazolones can react with aldehydes and ketones to form Schiff bases (imines). The formation of Schiff bases from aminopyrimidines and aldehydes is a common synthetic route. nih.gov This reactivity is shared by aminopyrazolones. For instance, new Schiff bases have been synthesized from the condensation of aminopyrazoles with various aldehydes. nih.govgazi.edu.tr These reactions are typically carried out by refluxing the reactants in an appropriate solvent, sometimes with the addition of a catalytic amount of acid. nih.gov

The resulting Schiff bases are often stable, crystalline solids and can serve as ligands for the formation of metal complexes. researchgate.net The imine bond in Schiff bases can also be a site for further chemical modification, increasing the structural diversity of the resulting compounds.

Functional Group Interconversions at the Amino Moiety

The exocyclic amino group at the C-5 position is the most nucleophilic site on the pyrazole ring, making it a prime target for various functional group interconversions. nih.govnih.gov These reactions, including acylation, alkylation, and diazotization, are fundamental for creating a diverse range of derivatives. nih.gov

Acylation and Alkylation: The amino group readily undergoes acylation to form the corresponding amides. For instance, treatment with acetic anhydride (B1165640) can yield the N-acetyl derivative. researchgate.net The efficiency of this N-acylation can be optimized by adjusting reaction conditions such as solvent and the molar excess of the acylating agent. researchgate.net Similarly, the amino group can be alkylated through reactions like reductive amination with aldehydes or ketones. nih.gov

Diazotization: The primary aromatic amino group of 5-aminopyrazoles can be converted into a diazonium salt through diazotization, typically using nitrous acid generated in situ from sodium nitrite and a strong acid at low temperatures. sciencepublishinggroup.comresearchgate.netorganic-chemistry.org These pyrazolyl-5-diazonium salts are valuable, albeit sometimes unstable, intermediates. researchgate.netorganic-chemistry.org They serve as precursors for a variety of subsequent reactions. For example, the diazonium group can be replaced in Sandmeyer-type reactions or used in azo coupling reactions with active methylene compounds. researchgate.netorganic-chemistry.org This coupling often proceeds to an intramolecular cyclization, forming fused heterocyclic systems like pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazines. sciencepublishinggroup.combeilstein-journals.org

Table 1: Summary of Functional Group Interconversions at the Amino Moiety
Reaction TypeReagent(s)Product TypeSignificanceReference
AcylationAcetic AnhydrideN-acetyl-5-aminopyrazoleFormation of amide derivatives. researchgate.net
AlkylationAldehydes/Ketones (Reductive Amination)N-alkyl-5-aminopyrazoleIntroduction of alkyl substituents. nih.gov
DiazotizationNaNO₂, HCl (or other strong acid)Pyrazolyl-5-diazonium saltKey intermediate for synthesis of azo dyes and fused heterocycles. sciencepublishinggroup.comresearchgate.netorganic-chemistry.org

Reactivity at C-4 Position and Other Ring Substituents

While the exocyclic amino group is highly reactive, the C-4 position of the pyrazole ring also exhibits significant nucleophilicity, enabling a range of carbon-carbon bond-forming reactions. nih.govnih.gov

Condensation Reactions with Carbonyl Compounds

The active methylene group at the C-4 position can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. A notable example is the Knoevenagel condensation, which involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. nih.govwikipedia.org In the context of 5-aminopyrazoles, the C-4 carbon acts as the nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. nih.govnih.gov This reaction is often the initial step in multicomponent reactions to build more complex molecular architectures. For instance, the reaction of 5-aminopyrazoles with aryl aldehydes and a suitable third component can lead to fused systems like pyrazolo[3,4-b]pyridines. nih.gov A tandem Knoevenagel condensation–Michael addition sequence has been demonstrated where a pyrazolone first reacts with an aldehyde to form a reactive enone, which is then attacked by a second pyrazolone molecule. nih.gov

Table 2: Examples of Condensation Reactions at C-4
Carbonyl CompoundReaction TypeKey Intermediate/ProductReference
Aryl AldehydesKnoevenagel Condensationα,β-Unsaturated Ketone (enone) nih.gov
β-DiketonesCyclocondensationPyrazolo[3,4-b]pyridines beilstein-journals.orgnih.gov
α,β-Unsaturated KetonesMichael Addition/CyclocondensationPyrazolo[3,4-b]pyridines nih.gov

Nucleophilic Additions and Substitutions

The nucleophilic character of the C-4 carbon is central to its reactivity. nih.govnih.gov It can engage in various nucleophilic additions and substitutions, allowing for the direct functionalization of the pyrazole core.

Michael Addition: The C-4 position can act as a Michael donor, attacking electron-deficient alkenes such as those in α,β-unsaturated ketones. nih.gov This 1,4-conjugate addition is a key step in the synthesis of certain pyrazolo[3,4-b]pyridine derivatives. nih.gov

Arylation: A chemoselective C-4 arylation has been achieved under mild, enzyme-catalyzed conditions. In this method, a laccase enzyme oxidizes catechols to reactive ortho-quinones, which are then subjected to nucleophilic attack by the C-4 position of the 5-aminopyrazole, yielding C-4 arylated products without the need for protecting the amino group. nih.gov

Vinylogous Addition: In 4-alkylidene-5-aminopyrazoles, the reactivity of the C-4 carbon is extended through the conjugated π-system. This allows for vinylogous addition reactions, where the nucleophilic attack occurs at the terminal carbon of the alkylidene group, leading to highly functionalized homoallylic alcohols when reacted with electrophiles like alkyl trifluoropyruvates. nih.gov

Oxidation and Reduction of Functional Groups

The pyrazole ring itself is generally stable towards oxidation and reduction, but its substituents and related fused systems can undergo these transformations. pharmaguideline.com

Oxidation: Dihydro-derivatives of fused pyrazoles can be susceptible to oxidation. For example, 4,7-dihydropyrazolo[3,4-b]pyridines have been observed to undergo aerial oxidation to their fully aromatic pyrazolo[3,4-b]pyridine counterparts, particularly during crystallization. nih.gov In some syntheses, reagents like phosphorus oxychloride (POCl₃) have been noted to act as an oxidant in addition to their primary role as a chlorinating/dehydrating agent. nih.gov A unique intramolecular redox reaction has been reported where the thermolysis of a 5-azido-3-methyl-4-nitropyrazole in acetic acid resulted in the reduction of the azido (B1232118) group to an amine and the simultaneous oxidation of the C-3 methyl group to a CH₂OAc moiety, without the need for external oxidants or reductants. preprints.orgmdpi.com

Reduction: While the core pyrazole is robust, derivatives can be reduced under specific conditions. pharmaguideline.com The most significant transformations often involve substituents, such as the reduction of an azido group to an amine as described above. preprints.orgmdpi.com

Role as a Synthetic Building Block for Fused Heterocycles

5-Aminopyrazoles are exceptionally important synthons for producing a wide array of fused heterocyclic compounds, particularly pyrazoloazines. nih.govmdpi.combeilstein-journals.orgnih.gov These bicyclic systems are formed by reacting the polyfunctional aminopyrazole with various bielectrophilic reagents, leading to the construction of an additional six-membered ring fused to the pyrazole core. nih.gov

Pyrazoloazines (e.g., Pyrazolopyridines, Pyrazolopyrimidines, Pyrazolotriazines)

The synthesis of pyrazoloazines leverages the different nucleophilic sites of the 5-aminopyrazole scaffold. nih.govmdpi.com The specific isomer formed often depends on the reagents, reaction conditions, and the substitution pattern of the starting aminopyrazole. nih.govbeilstein-journals.org

Pyrazolopyridines: Pyrazolo[3,4-b]pyridines are commonly synthesized via the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents, such as β-diketones and enaminones. nih.govbeilstein-journals.orgnih.gov The reaction mechanism can involve initial attack from either the C-4 carbon or the C-5 amino group on one of the electrophilic carbonyl centers, followed by cyclization and dehydration to form the fused pyridine (B92270) ring. nih.govnih.gov

Pyrazolopyrimidines: This class of fused heterocycles is frequently prepared by reacting 5-aminopyrazoles with reagents like acetylacetone, β-ketonitriles, or malononitrile (B47326) derivatives. beilstein-journals.orgnih.govrsc.org For example, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound can lead to a pyrazolo[1,5-a]pyrimidine (B1248293) through condensation involving the N-1 and C-5-NH₂ positions. nih.gov Alternatively, using reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) on a 5-amino-4-cyanopyrazole can lead to an intermediate that cyclizes to form a pyrazolo[3,4-d]pyrimidine. nih.gov

Pyrazolotriazines: The synthesis of pyrazolotriazines often utilizes the C-5 amino group as a handle for diazotization. The resulting diazonium salt can then couple with active methylene compounds, and the intermediate hydrazone undergoes cyclization to yield pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazines. nih.govsciencepublishinggroup.combeilstein-journals.org Another route involves the diazotization of a 5-aminopyrazole with an adjacent N-arylcarboxamide group, which can undergo in situ cyclization to form pyrazolo[3,4-d] beilstein-journals.orgnih.govnih.govtriazines. nih.gov

Table 3: Synthesis of Fused Pyrazoloazines from 5-Aminopyrazole
Fused Ring SystemTypical Reagent(s)General Reaction TypeReference
Pyrazolo[3,4-b]pyridinesβ-Diketones, EnaminonesCyclocondensation nih.govbeilstein-journals.orgnih.gov
Pyrazolo[1,5-a]pyrimidinesAcetylacetone, 1,3,5-Trisubstituted pentane-1,5-dionesCyclocondensation nih.govnih.gov
Pyrazolo[3,4-d]pyrimidines5-Amino-4-cyanopyrazole + Formamide or DMFDMACyclization of amidine intermediate nih.gov
Pyrazolo[5,1-c] nih.govbeilstein-journals.orgnih.govtriazinesDiazotization followed by coupling with active methylene compoundsAzo coupling and cyclization nih.govsciencepublishinggroup.combeilstein-journals.org

Spirocyclic Systems

The construction of spirocyclic systems, where two rings share a single common atom, is a prominent application of the reactivity of aminopyrazolone (B8391566) derivatives. These structures are of interest due to their rigid three-dimensional frameworks.

A key strategy for synthesizing spirocyclic 5-amino-2,4-dihydro-3H-pyrazol-3-ones involves the Pinner reaction. nih.gov This method utilizes α,α-disubstituted ethyl cyanoacetates as starting materials. These are first converted into the corresponding carboxyimidate salts (Pinner salts). Subsequent reaction of these key intermediates with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones, which possess a spirocyclic core. nih.gov The reaction proceeds via cyclization, where the hydrazine attacks the imidate and nitrile functionalities. nih.gov

Multicomponent reactions also provide an efficient route to complex spiro systems incorporating the pyrazole ring. For instance, the reaction of 5,7-dibromoisatin, malononitrile, and a pyrazolone derivative (5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one) in ethanol (B145695) with sodium acetate as a catalyst yields a spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative. mdpi.com This transformation assembles a complex spiro-fused system in a single step. mdpi.com Other research has explored the chemistry of pre-formed spiro[isoindole-1,3'-pyrazoles], demonstrating their potential for further functionalization through substitution and elimination reactions. clockss.org

Table 1: Examples of Spirocyclic Systems Derived from Pyrazolones
Starting MaterialsReaction TypeResulting Spirocyclic SystemReference
α,α-Disubstituted ethyl cyanoacetate, Hydrazine hydratePinner reaction followed by cyclization4,4-Disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-one nih.gov
5,7-Dibromoisatin, Malononitrile, 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-oneMulticomponent reaction6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile mdpi.com

Other Annellated Systems

5-Aminopyrazoles are fundamental precursors for the synthesis of a wide variety of annellated, or fused, heterocyclic systems. researchgate.netbeilstein-journals.org The bifunctional nature of the 5-aminopyrazole core, containing both an endocyclic nitrogen and an exocyclic amino group, allows for cyclocondensation reactions with various 1,3-dielectrophiles to build bicyclic frameworks. beilstein-journals.org

A prominent class of fused systems derived from 5-aminopyrazoles are the pyrazolo[3,4-d]pyrimidines . A one-flask synthetic method has been developed where 5-aminopyrazoles react with N,N-substituted amides in the presence of a coupling agent like phosphorus tribromide (PBr₃) to form an intermediate that undergoes heterocyclization upon addition of hexamethyldisilazane. mdpi.com This cascade reaction involves Vilsmeier amidination and imination followed by intramolecular cyclization. mdpi.com

Another significant fused system is the pyrazolo[3,4-b]pyridine scaffold. These can be synthesized through reactions of 5-aminopyrazoles with various reagents, including β-diketones and activated enones. chim.it For example, the reaction of 4-methyl-6-pyrazolyl-2-chloronicotinonitriles with hydrazine leads to the formation of 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net

The synthesis of pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazines has also been achieved starting from amino-substituted azoles. These reactions often involve the cyclization of an azolylguanidine intermediate with an electrophilic reagent like trichloroacetonitrile. nih.gov The reactivity of C4–C5 fused pyrazol-3-amines in reactions such as Ullmann and acylation has also been studied, with the regioselectivity (substitution at the N1 or N2 position of the pyrazole ring) being dependent on the nature of the fused ring. rsc.org

Table 2: Examples of Annellated Systems Derived from 5-Aminopyrazoles
Starting Material/PrecursorReagent(s)Resulting Annellated SystemReference
5-AminopyrazoleN,N-substituted amide, PBr₃, HexamethyldisilazanePyrazolo[3,4-d]pyrimidine mdpi.com
5-Aminopyrazole1,3-Dielectrophiles (e.g., β-diketones)Pyrazolo[3,4-b]pyridine chim.it
Azolylguanidine (from aminopyrazole)TrichloroacetonitrilePyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine nih.gov
4-Methyl-6-pyrazolyl-2-chloronicotinonitrileHydrazine3-Amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridine researchgate.net

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
5,7-Dibromoisatin
Malononitrile
5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Sodium acetate
Ethanol
Ethyl cyanoacetate
Hydrazine hydrate
Phosphorus tribromide
Hexamethyldisilazane
Trichloroacetonitrile
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[3,4-b]pyridine
Pyrazolo[1,5-a] researchgate.netnih.govmdpi.comtriazine

Advanced Applications and Mechanistic Research of 5 Amino 4,5 Dihydro 3h Pyrazol 3 One Derivatives

Research in Medicinal Chemistry: Molecular Targets and Mechanisms of Action

The therapeutic potential of 5-amino-4,5-dihydro-3H-pyrazol-3-one derivatives is rooted in their ability to interact with a diverse range of biological targets, including enzymes, receptors, and cellular pathways. This has spurred comprehensive research into their molecular mechanisms, revealing their promise in treating a multitude of diseases. These derivatives are recognized as advantageous frameworks for developing ligands for enzymes like p38 Mitogen-Activated Protein Kinase (p38MAPK), Cyclooxygenase (COX), and various other kinases. nih.gov

The inhibition of specific enzymes is a cornerstone of modern drug discovery, and derivatives of this compound have demonstrated significant inhibitory activity against several clinically relevant enzymes.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition: The anti-inflammatory properties of pyrazolone (B3327878) derivatives are often linked to their inhibition of COX enzymes. A molecular docking study was performed on novel 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives, confirming their interaction with the COX enzyme. researchgate.net Thiophene-bearing pyrazole (B372694) derivatives have been synthesized and evaluated for their in vitro inhibitory activities against cyclooxygenase (COX), 5-lipoxygenase (5-LOX), and tumour necrosis factor-α (TNF-α). nih.gov Among the series, compounds with two phenyl substituents on the pyrazole ring and a chloro or bromo substituent on the thiophene (B33073) ring were identified as potent inhibitors. nih.gov The study of 5-aminopyrazoles (5APs) has also highlighted their role as effective ligands for COX enzymes. nih.govnih.gov

Kinase Inhibition (p38MAPK, EGFR): The aminopyrazole scaffold is a key component in the development of kinase inhibitors. nih.gov Specifically, 5-aminopyrazoles (5APs) have been extensively studied as inhibitors of p38MAPK, a key enzyme in inflammatory pathways. nih.govnih.gov Furthermore, fused pyrazole systems, such as 1H-pyrazolo[3,4-d]pyrimidine derivatives, have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov One derivative, compound 12b, showed exceptional potency against both wild-type EGFR (EGFRWT) with an IC₅₀ of 0.016 µM and the resistant mutant EGFRT790M with an IC₅₀ of 0.236 µM. nih.gov

α-Amylase Inhibition: Certain plant-based extracts rich in flavan-3-ols have shown potent inhibitory effects on α-amylase, a key enzyme in carbohydrate digestion. nih.gov For instance, grape seed extract was found to be a strong inhibitor of α-amylase, with an inhibitory potency comparable to the drug acarbose. nih.gov While not directly involving the pyrazolone scaffold, this highlights α-amylase as a target for heterocyclic compounds in managing postprandial hyperglycemia.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: In the search for new neuroprotective agents, 4,5-dihydro-1H-pyrazole derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Specific compounds, such as 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole, demonstrated significant inhibition of nNOS activity in rat brain homogenates. nih.gov

Table 1: Enzyme Inhibition by Pyrazole Derivatives

Derivative ClassTarget EnzymeKey FindingsReference
1H-Pyrazolo[3,4-d]pyrimidinesEGFRWT, EGFRT790MCompound 12b showed IC₅₀ values of 0.016 µM (WT) and 0.236 µM (T790M). nih.gov
Thiophene-pyrazole derivativesCOX, 5-LOX, TNF-αIdentified as potent inhibitors, particularly compounds 7f and 7g. nih.gov
4,5-dihydro-1H-pyrazole derivativesnNOSCompound 11r showed 70% inhibition. nih.gov
5-Aminopyrazoles (5APs)p38MAPK, COXRecognized as effective ligands and inhibitors. nih.govnih.gov

The rise of antimicrobial resistance has fueled the search for new antimicrobial agents, and pyrazolone derivatives have shown considerable promise in this area.

Antibacterial and Antifungal Activity: A variety of pyrazole derivatives have demonstrated significant activity against both bacteria and fungi. nih.gov In one study, novel hydrazones derived from a 5-pyrazolone-1-carbothiohydrazide showed remarkable antibacterial and antifungal activities. nih.gov Specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed higher potency than the standard drugs chloramphenicol (B1208) and clotrimazole, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi. nih.gov Another study on pyrazoline derivatives identified a compound (compound 9) with a ring-fused imide moiety as a promising lead, showing significant activity against drug-resistant Staphylococcus and Enterococcus strains with MIC values as low as 4 µg/mL. mdpi.com Furthermore, quinoline-based pyrazole derivatives have exhibited excellent antimicrobial activity, with some compounds showing MIC values between 1 to 5 µmol/mL, comparable to standard drugs. mdpi.com Molecular docking studies suggest these compounds may act by targeting enzymes like Sortase A in Streptococcus pyogenes. mdpi.com

Table 2: Antimicrobial Activity of Pyrazole Derivatives

DerivativeMicroorganismActivity (MIC)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Bacteria62.5–125 µg/mL nih.gov
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Fungi2.9–7.8 µg/mL nih.gov
Pyrazoline with ring-fused imide (Compound 9)MDR Staphylococcus & Enterococcus4 µg/mL mdpi.com
Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidinone derivatives (10-14)Bacteria & Fungi1-5 µmol/mL mdpi.com

The antiproliferative properties of this compound derivatives have been a major focus of cancer research. nih.gov These compounds interfere with cancer progression through various mechanisms, including the inhibition of cell growth and the induction of apoptosis. nih.govnih.gov

Inhibition of Cell Growth: Several studies have demonstrated the ability of 5-aminopyrazole (5AP) derivatives to suppress the growth of various cancer cell lines. nih.gov In an MTT assay, a series of 5APs were tested, and those with specific substitutions emerged as promising anti-proliferative agents. nih.gov For instance, derivatives with hindered substituents on a catechol portion showed significant growth inhibition (values lower than 40%) against breast cancer and leukemia cell lines. nih.gov Notably, one compound selectively blocked the growth of the renal cancer cell line CAKI-1. nih.gov Fused pyrazole systems have also shown potent anti-proliferative effects; a 1H-pyrazolo[3,4-d]pyrimidine derivative (compound 12b) exhibited IC₅₀ values of 8.21 µM and 19.56 µM against A549 (lung cancer) and HCT-116 (colon cancer) cells, respectively. nih.gov

Apoptosis Induction: Beyond inhibiting growth, these derivatives can actively induce programmed cell death (apoptosis) in cancer cells. The potent 1H-pyrazolo[3,4-d]pyrimidine derivative, compound 12b, was found to be a good apoptotic inducer. nih.gov Flow cytometry analysis revealed that it caused an 8.8-fold increase in the BAX/Bcl-2 ratio, a key indicator of apoptosis induction, and arrested the cell cycle in the S and G2/M phases. nih.gov

Table 3: Anticancer Activity of Pyrazole Derivatives

DerivativeCancer Cell LineActivity (IC₅₀)MechanismReference
5-Aminopyrazole (1e)CAKI-1 (Renal)Growth % < 40%Inhibition of cell growth nih.gov
1H-Pyrazolo[3,4-d]pyrimidine (12b)A549 (Lung)8.21 µMEGFR inhibition, Apoptosis, Cell cycle arrest (S, G2/M) nih.gov
1H-Pyrazolo[3,4-d]pyrimidine (12b)HCT-116 (Colon)19.56 µMEGFR inhibition, Apoptosis, Cell cycle arrest (S, G2/M) nih.gov

The anti-inflammatory and analgesic effects of pyrazolone derivatives are well-documented and are primarily attributed to their molecular interactions with key mediators of inflammation and pain. researchgate.netrjpbr.comsciencescholar.us

Molecular Mechanisms: Research has shown that these compounds exert their effects by inhibiting enzymes like COX and 5-LOX and reducing the production of pro-inflammatory cytokines such as TNF-α. researchgate.netnih.gov A study of novel pyrazolone derivatives demonstrated significant anti-inflammatory activity, with some compounds showing greater efficacy than the reference drug indomethacin. researchgate.net The analgesic effects were also potent, with one derivative showing a maximal effect comparable to the standard drug tramadol. researchgate.net The fusion of pyrazole with other heterocyclic rings, like thiophene, has been shown to yield compounds with enhanced anti-inflammatory and analgesic actions. nih.govrjpbr.com Molecular docking studies have further elucidated these interactions, showing how these derivatives bind to the active sites of enzymes like COX, providing a rationale for their observed biological activities. researchgate.net

Oxidative stress is implicated in numerous diseases, and the antioxidant properties of pyrazolone derivatives have been extensively investigated. nih.govnih.govnih.gov

Radical Scavenging: These compounds function as antioxidants primarily through their ability to scavenge free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity. nih.govnih.govresearchgate.net Studies on various 5-aminopyrazole and pyrazol-5(4H)-one derivatives have demonstrated their potent radical scavenging properties. nih.govresearchgate.net For example, a series of 4-oxy/thiosubstituted-1H-pyrazol-5(4H)-ones showed good scavenging activity when compared to standards like ascorbic acid and curcumin. researchgate.net Similarly, newly designed 5-aminopyrazoles showed interesting in vitro radical scavenging properties. nih.gov Thienyl-pyrazole derivatives have also exhibited excellent scavenging of both DPPH and hydroxyl radicals, with some compounds showing IC₅₀ values significantly lower than the standard antioxidant butylated hydroxyanisole (BHA). nih.gov

Table 4: Radical Scavenging Activity of Pyrazole Derivatives

Derivative ClassAssayKey Findings (IC₅₀)Reference
Thienyl-pyrazole (5g)DPPH Radical0.245 ± 0.01 µM nih.gov
Thienyl-pyrazole (5h)Hydroxyl Radical0.892 ± 0.01 µM nih.gov
4-Oxy/thio substituted-1H-pyrazol-5(4H)-onesDPPH RadicalGood activity compared to standards. researchgate.net
5-Aminopyrazoles (4)DPPH RadicalDemonstrated interesting scavenging properties. nih.gov

Neurodegenerative disorders like Parkinson's disease are characterized by neuronal loss due to factors such as oxidative stress and protein aggregation. Pyrazole derivatives have emerged as potential neuroprotective agents by targeting these pathological processes. nih.govmdpi.com

Mechanisms of Neuroprotection: Research has focused on the ability of pyrazoline derivatives to protect neurons from toxins that induce oxidative stress. In an in vitro model using 6-hydroxydopamine (6-OHDA) to induce neurotoxicity in PC-12 cells, several 2-pyrazoline (B94618) derivatives demonstrated significant neuroprotective effects. mdpi.com Compounds substituted with a 4-methylsulfonylphenyl group were particularly effective, enhancing cell viability compared to the toxin-treated control group. mdpi.com Another key neuroprotective mechanism involves the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme whose overactivation contributes to neuronal damage. nih.gov A series of 4,5-dihydro-1H-pyrazole derivatives were synthesized as nNOS inhibitors, with the most active compounds showing up to 70% inhibition, suggesting their potential to mitigate excitotoxicity. nih.gov Furthermore, while not a pyrazole, research into inhibitors of α-synuclein aggregation, a hallmark of Parkinson's disease, provides a rationale for designing pyrazole-based compounds to target this process. acs.org

Role as Scaffolds for Drug Design and Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a fundamental building block for a multitude of therapeutic agents. nih.govmdpi.com Its derivatives are known for their metabolic stability, a crucial factor in the increasing number of approved drugs containing this scaffold over the last decade. nih.gov The versatility of the pyrazolone ring allows for the synthesis of drug-like candidates with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and central nervous system (CNS) effects. nih.govresearchgate.net

Researchers have successfully synthesized and investigated numerous pyrazolone derivatives for various therapeutic targets. The 5-aminopyrazole substructure, in particular, is widely reported in medicinal chemistry due to its versatility in developing kinase inhibitors (specifically p38 MAPK and Bruton kinase inhibitors), as well as anticancer, antibacterial, and anti-inflammatory agents. mdpi.com The simple preparation and favorable biological properties make these compounds an attractive model for combinatorial chemistry and drug discovery. tandfonline.com For instance, certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as potent inhibitors of E. coli FabH, demonstrating broad-spectrum antibacterial activity. globalresearchonline.net Others have been developed as inhibitors of mutant Superoxide Dismutase 1 (SOD1)-dependent protein aggregation for potential use in treating amyotrophic lateral sclerosis (ALS). nih.gov

The development of structure-activity relationships (SAR) is a key focus for medicinal chemists working with these scaffolds, leading to the creation of numerous analogs designed for multiple targets. nih.gov By modifying the pyrazolone core, researchers can fine-tune the pharmacological profile of the resulting molecules. For example, novel pyrazole–pyrazoline hybrids have shown potent anticancer activity against various cell lines, including A549, SiHa, and HepG2, with a high selectivity index for COX-2 inhibition. mdpi.com

Table 1: Selected Research Findings on Pyrazolone Derivatives in Drug Discovery

Derivative Class Therapeutic Target/Application Key Finding Reference(s)
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles Antibacterial (E. coli FabH inhibitor) Potent inhibitors of E. coli FabH with broad-spectrum activity. globalresearchonline.net
Pyrazole-pyrazoline hybrids Anticancer (COX-2 inhibitor) Strong anticancer potential and high COX-2 selectivity. mdpi.com
4-Amino-3-trifluoromethyl-5-phenylpyrazoles Anti-inflammatory Identified as a lead structure for developing new anti-inflammatory drugs. mdpi.com
Tertiary Amine Pyrazolones Amyotrophic Lateral Sclerosis (ALS) Inhibits SOD1-dependent protein aggregation; conjugate salts show improved solubility and drug-like properties. nih.gov
Pyrazoles with Thiazole Ring Anticancer (Leukemia) Showed effective activity against HL-60 leukemia cells. mdpi.com

Applications in Materials Science and Engineering

The unique chemical and physical properties of pyrazolone derivatives make them valuable in various areas of materials science, from high-energy applications to the development of novel dyes and functional materials.

Nitrated pyrazole-based compounds have garnered significant attention in the field of energetic materials due to their high heats of formation, high density, and adaptable thermal stability. nih.gov These characteristics make them suitable for applications as explosives, propellants, and pyrotechnics. nih.gov The pyrazole ring's inherent stability and the potential for introducing multiple nitro groups allow for the creation of high-energy-density materials that can compete with or even surpass traditional explosives like TNT and RDX. nih.gov

Research has focused on synthesizing fused heterocyclic structures to enhance energetic performance and stability. For example, 3,6-dinitropyrazolo[4,3-c]pyrazole and its nitrogen-rich salts exhibit remarkable thermal stability and favorable detonation properties. nih.gov Similarly, pyrazole-1,2,4-triazole-based explosives have been developed that show exceptional thermal decomposition temperatures (up to 354 °C), superior to the benchmark heat-resistant explosive HNS. researchgate.net A novel energetic compound, 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] nih.govprimachemicals.comrsc.orgtriazin-4-one (NPTO), was synthesized via a Hofmann-type rearrangement, demonstrating good thermal stability and promising detonation performance. nih.govnih.gov The combination of pyrazole backbones with other heterocycles like oxadiazole and triazole has yielded materials with high decomposition temperatures (up to 397 °C) and low sensitivity to impact and friction. acs.org

Table 2: Comparative Properties of Pyrazole-Based Energetic Materials

Compound Decomposition Temp. (Td) Detonation Velocity (D) Detonation Pressure (P) Reference(s)
3,6-Dinitropyrazolo[4,3-c]pyrazole Salts >250 °C (Typical) 7948-9005 m/s 22.5-35.4 GPa nih.gov
Pyrazole-Triazole Derivative (Compound 3) 336 °C 8568 m/s Not Specified researchgate.net
Pyrazole-Triazole Derivative (Compound 5) 354 °C 8404 m/s Not Specified researchgate.net
Pyrazolo-Triazine Oxide Derivative (Compound 3) 291 °C 8731 m/s 31.20 GPa bohrium.com
5-Amino-3,4-dinitropyrazole (5-ADP) 173 °C (Onset) ~8800 m/s ~34 GPa researchgate.net
RDX (Benchmark) 210 °C ~8750 m/s ~34 GPa acs.org
HNS (Benchmark) 318 °C 7612 m/s Not Specified researchgate.netacs.org

Photochromism is the reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation. youtube.com Pyrazolone derivatives have been investigated for their photochromic properties, which arise from tautomeric conversions, often displaying reversible color changes. wikipedia.org These materials can be switched between states using light and heat, making them candidates for applications such as optical data storage and smart materials.

Novel photochromic compounds based on pyrazolone have been synthesized that exhibit fatigue resistance and reversible fluorescence switching. rsc.org For instance, some derivatives can be switched from a white or colorless form to a yellow-brown form upon UV irradiation, with the process being reversible upon heating. rsc.org This photochromic behavior is often attributed to an enol-keto transformation facilitated by intermolecular hydrogen bonds, which provide the necessary proton transfer channels. rsc.org The fluorescence of these compounds can be efficiently modulated, with some systems showing a near 90% change in fluorescence emission upon photoisomerization. rsc.org These properties have been successfully demonstrated not only in the crystalline state but also when the compounds are incorporated into polymer composite films, such as those made with hydroxypropylmethylcellulose (B13716658) (HPMC). rsc.org

Pyrazolone derivatives are pivotal intermediates in the synthesis of organic pigments and dyes. primachemicals.com Their chemical structure allows for the production of a wide range of colors with high strength and brightness. primachemicals.com The most significant application is in the creation of azopyrazolone dyes, which are formed by the azo coupling of pyrazolones with diazotized aromatic amines. wikipedia.orgresearchgate.net

This class of dyes includes commercially important products such as Tartrazine (Acid Yellow 23), Orange B, and Pigment Yellow 13, which are produced on a multi-ton scale annually. wikipedia.org The versatility of the pyrazolone ring allows manufacturers to fine-tune the color and properties of the final pigment by altering the substitution patterns on the ring. primachemicals.com This adaptability makes pyrazolone-based dyes suitable for a vast array of applications, including the coloring of textiles, plastics, and coatings. primachemicals.com

Derivatives of pyrazole have been identified as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. acs.org The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface. bohrium.com This adsorption can occur through electrostatic interactions and electron transfer from the inhibitor to the metal, forming a protective barrier that slows the corrosion process. bohrium.com

Studies have shown that pyrazole derivatives such as 3-methyl-1H-pyrazol-5-amine (MPA) and 3-methyl-1H-pyrazol-5-(4H)-one (MPO) can achieve high inhibition efficiencies. For example, at a concentration of 0.8 mg/L, MPA reached an inhibition efficiency of 92.28% for mild steel in 1 M H₂SO₄. acs.org The presence of heteroatoms (like nitrogen) and π-electrons in the pyrazole ring facilitates strong adsorption onto the metal surface. acs.org The effectiveness of the inhibition is influenced by the molecular structure of the derivative and its concentration in the corrosive medium. acs.orgbohrium.com

Agrochemical Applications

The pyrazole scaffold is a well-established structural motif in the agrochemical industry, particularly in the development of herbicides. mdpi.comnih.gov A variety of commercial pesticide products contain the pyrazole group. nih.gov The 5-aminopyrazole system, specifically, has a long history of use in this sector. mdpi.com

Pyrazole derivatives have been designed to act as potent herbicides by targeting specific biological pathways in weeds. acs.org For example, several pyrazole derivatives containing a benzoyl scaffold have been synthesized as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target for controlling broadleaf weeds. acs.org Some of these novel compounds have demonstrated excellent pre- and post-emergence herbicidal activity against weeds like Echinochloa crusgalli (barnyard grass), Digitaria sanguinalis, and Setaria viridis, while also showing high crop safety for maize, cotton, and wheat. nih.govacs.org The development of pyrazolone derivatives as herbicides has been an active area of research, with patents describing compounds effective against a range of weeds. google.com

Conclusions and Future Research Directions

Current Achievements in 5-Amino-4,5-dihydro-3H-pyrazol-3-one Chemistry

This compound, a key pyrazolone (B3327878) derivative, serves as a significant structural template in both medicinal and combinatorial chemistry. tandfonline.com Its importance is underscored by its role as a foundational synthon for a multitude of fused heterocyclic compounds, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[5,1-c]-1,2,4-triazines. nih.gov Researchers have effectively leveraged this scaffold to develop a variety of biologically active molecules, with derivatives showing promise as anti-inflammatory, antioxidant, and antitumor agents. tandfonline.com The pyrazole (B372694) nucleus is a well-studied heterocyclic moiety due to the extensive biological activities associated with its derivatives, such as anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The versatility of 5-aminopyrazoles as starting materials has been instrumental in the synthesis of numerous bioactive fused pyrazole systems. nih.gov

Emerging Synthetic Methodologies and Chemical Transformations

The synthesis of derivatives from this compound is evolving with the adoption of innovative and environmentally conscious methods. Green chemistry approaches, such as ultrasound-assisted synthesis in aqueous media, are being employed to create libraries of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives with good yields, minimizing the environmental impact of organic synthesis. bme.hu Multicomponent reactions are also gaining prominence, enabling the efficient, one-pot synthesis of complex structures like spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives under ultrasound irradiation in water. nih.gov

Recent research highlights novel chemical transformations. For instance, a self-catalyzed phototandem trifluoromethylation/cyclization of N-methacryloyl aldehyde hydrazones has been developed to produce trifluoromethylated pyrazolin-5-ones under mild, catalyst-free conditions. acs.org Furthermore, new strategies for creating fused pyrazoles, such as the acid-catalyzed reaction of enaminones with 5-aminopyrazoles to form pyrazolo[3,4-b]pyridine derivatives, continue to expand the synthetic utility of this scaffold. nih.gov Solid-phase synthesis techniques have also been adapted for creating 3,4,5-trisubstituted pyrazoles and pyrazolo[5,1-d] tandfonline.combeilstein-journals.orgnih.govclockss.orgtetrazine-4(3H)-ones, showcasing the adaptability of pyrazole chemistry to modern synthetic platforms. nih.gov

Advanced Computational and Structural Insights

Computational and structural analysis techniques have become vital for understanding the nuanced properties of this compound and its derivatives. Quantum chemical methods are being used to study the effects of molecular structure on sensitivity and thermal stability, particularly for energetic materials derived from pyrazolone analogues. rsc.org These computational approaches, integrated with experimental techniques, are crucial in rational drug design, aiding in hit-to-lead optimization through molecular docking and site-of-metabolism predictions. nih.gov

X-ray crystallography has provided definitive structural elucidation. For example, crystallographic studies have been used to unambiguously confirm the structures of different regioisomers of pyrazolo[3,4-b]pyridines. nih.gov Such analyses have also been critical in identifying the tautomeric forms of related 3-amino-substituted 5-aminopyrazoles in their crystalline state. sunway.edu.my Spectroscopic investigations using IR, UV, and NMR, complemented by molecular orbital calculations, have confirmed that these types of compounds predominantly exist in the amino structure rather than the imino tautomer. clockss.org

Future Prospects in Mechanistic Biological Investigations and Material Science

The unique scaffold of this compound positions it as a valuable platform for future discoveries in both biological and material sciences. In medicine, its derivatives are being explored for a wide range of therapeutic applications. Fused pyrazoles have shown potential as anticancer agents, enzyme inhibitors, and antimicrobials. nih.gov For example, novel phenylpyrazolo[3,4-d]pyrimidine-based analogs have demonstrated potent anticancer activity by acting as multitarget enzyme inhibitors. nih.gov Future mechanistic studies will likely focus on identifying specific protein targets and understanding the binding interactions, as demonstrated by molecular docking studies that elucidate how these compounds fit into the binding pockets of enzymes like EGFR-TKIs. nih.govnih.gov

In material science, pyrazolone derivatives are being investigated for novel applications. An analogue, 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one (ANPO), has been used to create new insensitive, heat-resistant energetic materials with significantly higher thermal decomposition temperatures than traditional compounds like NTO. rsc.org The ability of pyrazole derivatives to form azo dyes also presents opportunities in the development of new materials for inks and toners. researchgate.net

Challenges and Opportunities for Novel Compound Development

The development of novel compounds from this compound faces both challenges and significant opportunities. A primary synthetic challenge is controlling regioselectivity. For instance, the cyclization of hydrazines with certain precursors can lead to different regioisomers depending on whether the reaction conditions are acidic or basic. nih.gov The synthesis of non-symmetrically substituted 3,5-diaminopyrazoles has historically been limited by the accessibility of starting materials and the efficiency of synthetic routes. sunway.edu.my

However, these challenges create opportunities for innovation. The development of greener, more efficient synthetic protocols, such as microwave-assisted hydrolytic decarboxylation, provides practical routes to previously hard-to-access compounds. sunway.edu.my There is a significant opportunity to design and synthesize new derivatives with tailored biological activities. The adaptability of the 5-aminopyrazole scaffold allows for bioisosteric replacement strategies to design potent and selective enzyme inhibitors for targets like EGFR and FGFR in cancer therapy. nih.govnih.gov The exploration of this "privileged scaffold" continues to be a promising strategy for discovering future drugs and advanced materials. nih.govbme.hu

Q & A

Q. What are the common synthetic routes for preparing 5-Amino-4,5-dihydro-3H-pyrazol-3-one derivatives, and how are reaction conditions optimized?

The Vilsmeier-Haack reaction is a key method for synthesizing dihydro-pyrazolone derivatives. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde is synthesized via this method by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under reflux. Optimization involves adjusting stoichiometry, temperature (typically 80–100°C), and reaction time (6–12 hours) to maximize yield and purity . Alternative routes include cyclocondensation of hydrazines with β-ketoesters or aldehydes, where pH control (acidic or basic catalysts) and solvent polarity significantly influence product selectivity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming tautomeric forms and substituent positions. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight validation and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection is used for purity assessment, employing C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve closely related analogs .

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

Hybrid functionals like B3LYP, which incorporate exact exchange terms, are recommended for DFT studies. Basis sets such as 6-311++G(d,p) yield accurate predictions of molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. Solvent effects are modeled using the polarizable continuum model (PCM). Validation against experimental UV-Vis spectra (e.g., λmax in ethanol) ensures reliability .

Advanced Research Questions

Q. How can researchers address low crystallinity in X-ray diffraction studies of this compound derivatives?

Low crystallinity often arises from conformational flexibility or solvent inclusion. Strategies include:

  • Crystal engineering : Co-crystallization with coformers (e.g., carboxylic acids) to stabilize lattice packing.
  • Temperature optimization : Slow cooling from saturated solutions in mixed solvents (e.g., DCM/hexane).
  • Data refinement : Use SHELXL for high-resolution refinement, applying restraints for disordered regions. For twinned crystals, SHELXD and TWINABS resolve overlapping reflections .

Q. What experimental and computational approaches resolve discrepancies in tautomeric equilibrium data for dihydro-pyrazolones?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data require multi-technique validation:

  • Variable-temperature NMR : Monitors tautomer populations (e.g., keto-enol shifts) in DMSO-d6 or CDCl3.
  • Solid-state NMR : Confirms dominant tautomers in crystalline phases.
  • DFT-MD simulations : Model solvent effects on tautomer stability using explicit solvent molecules (e.g., water clusters) .

Q. How do substituents influence the biological activity of this compound analogs?

Substituents alter pharmacokinetic properties and target binding:

  • Lipophilicity : Introduce halogen (e.g., -Cl, -F) or alkyl groups to enhance membrane permeability (logP < 3).
  • Hydrogen bonding : Polar groups (e.g., -OH, -NH₂) improve solubility but may reduce bioavailability if exceeding a polar surface area (PSA) >140 Ų.
  • Bioisosteric replacements : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to prolong half-life. In vitro assays (e.g., enzyme inhibition IC50) guide structure-activity relationships .

Q. What strategies mitigate side reactions during the functionalization of this compound?

Common side reactions (e.g., over-alkylation or oxidation) are minimized by:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during electrophilic substitutions.
  • Low-temperature conditions : Perform lithiation at −78°C to prevent decomposition.
  • Catalytic control : Employ Pd/Cu catalysts for regioselective cross-couplings (e.g., Suzuki-Miyaura) .

Methodological Guidance Table

TechniqueApplication ExampleKey Parameters
X-ray Crystallography Determine absolute configuration of chiral analogsResolution < 0.8 Å, R-factor < 5%, SHELXL refinement
HPLC-MS Quantify trace impurities in synthetic batchesColumn: Zorbax Eclipse Plus C18, Flow: 0.5 mL/min, MS/MS fragmentation
DFT Calculations Predict reaction pathways for ring-opening reactionsB3LYP/6-311++G(d,p), solvent: ethanol (SMD model)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.